molecular formula C19H20N2O2S2 B2626084 8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1159827-25-4

8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2626084
CAS No.: 1159827-25-4
M. Wt: 372.5
InChI Key: DTDGVQCCNJPUAD-UHFFFAOYSA-N
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Description

8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural properties that allow for significant biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multistep reactions starting from readily available precursors. Common synthetic strategies include:

Industrial Production Methods: Industrial production often utilizes continuous flow systems to enhance reaction efficiency and scalability. Microreactor-based continuous flow systems have been reported for the synthesis of imidazo[1,2-a]pyridine derivatives, providing a streamlined approach for large-scale production .

Mechanism of Action

The mechanism of action of 8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Biological Activity

8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (C9H7ClN2O2) is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications.

Structure and Composition

  • Molecular Formula : C9H7ClN2O2
  • CAS Number : 1159827-25-4
  • IUPAC Name : this compound

Physical Properties

PropertyValue
Molecular Weight196.62 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its efficacy against various bacterial strains, including multidrug-resistant tuberculosis pathogens. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

TRPM8 Modulation

The compound has also been identified as a modulator of the TRPM8 (transient receptor potential melastatin subfamily type 8) receptor. This receptor is implicated in various physiological processes, including pain sensation and thermoregulation. Studies suggest that compounds like this compound can potentially be used to treat conditions associated with TRPM8 dysregulation, such as inflammatory pain and neuropathic pain .

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular targets involved in cancer proliferation and survival.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on Jurkat cells (a model for T-cell leukemia). The results indicated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Bacterial Cell Targets : Disruption of cell wall synthesis.
  • TRPM8 Modulation : Alteration of ion channel activity affecting pain pathways.
  • Cancer Cell Interaction : Induction of apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other imidazo compounds:

Compound NameBiological ActivityUnique Features
2-Ethyl-6-chloro imidazo[1,2-a]pyridineAntimicrobialStronger activity against specific bacteria
Imidazo[1,2-a]pyridine-2-carboxylatesAnxiolyticDifferent pharmacological profile
This compoundAntimicrobial, TRPM8 modulatorUnique substitution pattern enhancing stability

Properties

IUPAC Name

8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-5-7(9(13)14)11-8-6(10)3-2-4-12(5)8/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADRVORVFBCMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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